molecular formula C34H62O2 B13786597 1,4-Benzenediol, ditetradecyl- CAS No. 64654-06-4

1,4-Benzenediol, ditetradecyl-

Cat. No.: B13786597
CAS No.: 64654-06-4
M. Wt: 502.9 g/mol
InChI Key: LHNGROZNMQUJLP-UHFFFAOYSA-N
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Description

Ditetradecylhydroquinone is a synthetic organic compound belonging to the class of hydroquinones. Hydroquinones are characterized by their aromatic ring structure with two hydroxyl groups attached to the benzene ring. Ditetradecylhydroquinone is specifically modified with long alkyl chains, making it a unique derivative with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditetradecylhydroquinone typically involves the alkylation of hydroquinone with tetradecyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of ditetradecylhydroquinone.

Industrial Production Methods

Industrial production of ditetradecylhydroquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ditetradecylhydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: The compound can be reduced back to hydroquinone under appropriate conditions.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and their derivatives.

    Reduction: Hydroquinone and its derivatives.

    Substitution: Alkylated or acylated hydroquinone derivatives.

Scientific Research Applications

Ditetradecylhydroquinone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential use in treating skin disorders and as a component in topical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ditetradecylhydroquinone exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and expression.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.

    Tetradecylhydroquinone: A similar compound with a single tetradecyl chain.

    Alkylated Hydroquinones: Other derivatives with different alkyl chain lengths.

Uniqueness

Ditetradecylhydroquinone is unique due to its dual long alkyl chains, which impart distinct physical and chemical properties. These modifications enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it suitable for specific applications in research and industry.

Properties

CAS No.

64654-06-4

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,3-di(tetradecyl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-32(34(36)30-29-33(31)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,35-36H,3-28H2,1-2H3

InChI Key

LHNGROZNMQUJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C=CC(=C1CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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